molecular formula C17H16ClNO2 B2395372 4-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide CAS No. 2034601-85-7

4-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Cat. No.: B2395372
CAS No.: 2034601-85-7
M. Wt: 301.77
InChI Key: DDVQXTBNWIRFLJ-UHFFFAOYSA-N
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Description

4-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a hydroxy group, and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via oxidation reactions using reagents such as hydrogen peroxide or potassium permanganate.

    Chlorination: The chloro group is introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the benzamide linkage through a reaction between the chlorinated indene derivative and an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, sodium azide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-hydroxybenzyl)benzamide
  • 4-chloro-N-(2-hydroxyphenyl)benzamide
  • 4-chloro-N-(2-hydroxy-1,2-dihydro-1H-inden-2-yl)benzamide

Uniqueness

4-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is unique due to the presence of the indene moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-15-7-5-12(6-8-15)16(20)19-11-17(21)9-13-3-1-2-4-14(13)10-17/h1-8,21H,9-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVQXTBNWIRFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNC(=O)C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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